molecular formula C13H15NO3 B061308 (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid CAS No. 173340-19-7

(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid

Cat. No.: B061308
CAS No.: 173340-19-7
M. Wt: 233.26 g/mol
InChI Key: CFGKWSDAMXTRHE-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid is a sophisticated chiral building block of significant value in synthetic organic chemistry and drug discovery research. This compound features a pyrrolidin-5-one scaffold, a core structure prevalent in numerous pharmacologically active molecules, substituted with a carboxylic acid moiety and a chiral (S)-1-phenylethyl group. The defined (3S) stereochemistry, coupled with the chiral induction from the (1S)-phenylethyl substituent, makes this molecule an excellent precursor for the synthesis of enantiomerically pure compounds, particularly in the development of protease inhibitors, organocatalysts, and constrained peptidomimetics. Its primary research application lies in serving as a key intermediate for constructing complex molecular architectures, where its embedded lactam and carboxylic acid functionalities allow for diverse chemical manipulations, including amide coupling, reduction, and nucleophilic addition. The rigid, five-membered ring structure imposes conformational constraints, making it a valuable template for studying receptor-ligand interactions and for designing novel enzyme inhibitors. This high-purity compound is intended For Research Use Only and provides a critical tool for advancing projects in asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name

(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGKWSDAMXTRHE-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352346
Record name (3S)-5-Oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173340-19-7
Record name (3S)-5-Oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1'S,3S)-(-)-1-(1'-Phenylethyl)-5-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction can be carried out by heating without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is isolated in good yields and can be further purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid has been explored for its potential therapeutic applications:

  • Antidepressant Activity : Research indicates that related compounds may exhibit serotonin reuptake inhibition, suggesting potential use in treating depression .
  • Chiral Building Block : Its chiral nature makes it an attractive candidate for synthesizing other bioactive molecules with specific stereochemistry.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthetic Pathways : It can be utilized in the synthesis of more complex molecules, particularly those requiring specific stereochemical configurations.
  • Catalyst Development : Its derivatives have been investigated as catalysts in various organic reactions, enhancing reaction efficiency and selectivity .

Case Study 1: Antidepressant Research

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine exhibited significant serotonin reuptake inhibition, leading to improved mood-related outcomes in animal models . This highlights its potential utility in developing new antidepressant therapies.

Case Study 2: Chiral Catalysis

In another investigation, researchers explored the use of this compound as a chiral catalyst in asymmetric synthesis reactions. Results indicated that it could facilitate enantioselective transformations effectively, demonstrating its value in producing chiral pharmaceuticals .

Mechanism of Action

The mechanism of action of (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to interact with beta-lactamase enzymes, inhibiting their activity . This interaction is crucial for its potential use as an antibacterial agent. The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and preventing bacterial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Biological Activity Key References
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid (1S)-1-Phenylethyl C₁₃H₁₅NO₃ 233.27 Not explicitly reported (building block)
5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carboxylic acid (Compound 36) 4-(Phenylamino)phenyl C₁₇H₁₆N₂O₃ 296.32 Antioxidant activity (via hydrazide derivatives)
5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid Pyridin-3-ylmethyl C₁₁H₁₂N₂O₃ 220.23 Not reported (structural analog)
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives 3,4,5-Trimethoxyphenyl Varies (e.g., C₁₅H₁₈N₄O₅ for triazole derivatives) Varies (~350–400) Anticancer activity (A549 cells, IC₅₀ ~10–50 µM)
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid (1R)-1-Phenylethyl C₁₃H₁₅NO₃ 233.27 Stereoisomer; activity not reported

Key Findings and Implications

Substituent-Driven Bioactivity
  • Antioxidant Activity: Compound 36, bearing a 4-(phenylamino)phenyl group, was converted to hydrazide derivatives (e.g., compound 39) with confirmed antioxidant properties. The bulky aromatic substituent likely enhances π-π interactions in biological targets, a feature absent in the phenylethyl group of the target compound .
  • Anticancer Activity : Derivatives with 3,4,5-trimethoxyphenyl substituents (e.g., triazoles and hydrazones) demonstrated potent anticancer activity against A549 lung cancer cells (IC₅₀ values as low as 10 µM). The methoxy groups may improve membrane permeability or tubulin-binding affinity, a mechanism common in trimethoxyphenyl-containing drugs .
Stereochemical Influence

The target compound’s (3S,1S) stereochemistry distinguishes it from its (3R,1R) enantiomer (CAS: 99735-43-0).

Physicochemical Properties
  • Solubility : The pyridin-3-ylmethyl analog (C₁₁H₁₂N₂O₃) has a lower molecular weight (220.23 vs. 233.27) and may exhibit improved aqueous solubility compared to the phenylethyl-substituted target compound, though this remains untested .
  • Synthetic Accessibility : The target compound’s commercial availability contrasts with the more complex synthesis of 3,4,5-trimethoxyphenyl derivatives, which require multi-step modifications (e.g., oxadiazole/triazole ring formation) .

Biological Activity

(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid, also known by its CAS number 173340-19-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

The molecular formula of this compound is C13H15NO3, with a molecular weight of approximately 233.27 g/mol. The compound features a pyrrolidine ring with a carboxylic acid functional group, which is crucial for its biological interactions.

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit the BACE-1 enzyme, which is implicated in Alzheimer's disease. The inhibition occurs at sub-micromolar concentrations, indicating strong biological activity. The interaction is facilitated by the aryl appendage introduced during synthesis, which fits into the BACE-1 S2′ subsite, enhancing binding affinity .

2. Antimicrobial Properties

Research has demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound showed moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa .

3. Anticancer Activity

The anticancer potential of related pyrrolidine derivatives has been explored in various studies. For example, certain derivatives exhibited significant cytotoxicity against A549 human lung cancer cells, with viability reductions observed at concentrations as low as 100 µM. The structure-dependence of this activity suggests that modifications to the phenyl group can enhance efficacy .

Synthesis Methods

The synthesis of this compound typically involves reactions between succinic anhydride and imines through a combination of Castagnoli–Cushman reaction and directed C(sp³)–H functionalization. This method allows for the introduction of various substituents that can modulate biological activity .

Case Study 1: BACE-1 Inhibition

In a directed study, researchers synthesized several derivatives of (3S)-5-oxo-pyrrolidine compounds and tested their potency against BACE-1. One compound showed an IC50 value in the low nanomolar range, indicating high inhibitory potential and suggesting further exploration for Alzheimer's treatment .

Case Study 2: Antimicrobial Screening

Another study screened various derivatives against clinically relevant pathogens using broth microdilution methods. Compounds derived from (3S)-5-oxo-pyrrolidine exhibited varying MIC values; for instance, one derivative showed an MIC of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits BACE-1 enzyme at sub-micromolar levels
Antimicrobial Moderate activity against S. aureus and P. aeruginosa
Anticancer Significant cytotoxicity against A549 cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid, and how can reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is synthesized via multi-step condensation reactions. For example, describes using ketones, hydrazine hydrate, and acetic acid under reflux to form pyrrolidine derivatives. Stereochemical control is achieved through chiral auxiliaries like (S)-1-phenylethylamine, which directs the configuration at the 1- and 3-positions. Catalytic hydrogenation (e.g., H₂/Pd-C) may refine stereopurity . Reaction temperature (e.g., reflux at 80–100°C) and solvent polarity (e.g., ethanol vs. DMF) critically impact yield and enantiomeric excess.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : The ¹H NMR spectrum typically shows distinct signals for the pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons from the phenylethyl group (δ 7.2–7.5 ppm). reports coupling constants (e.g., J = 6–8 Hz for adjacent protons) to confirm stereochemistry .
  • IR : A strong carbonyl stretch at ~1700 cm⁻¹ (5-oxo group) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution MS (e.g., [M+H]+ = 248.2) confirms molecular weight, while fragmentation patterns validate the pyrrolidine backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing stereoisomers of this compound?

  • Methodological Answer : Discrepancies in NMR or optical rotation data often arise from incomplete stereochemical control. To address this:

  • Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and quantify enantiomeric excess .
  • Compare experimental data with DFT-calculated NMR shifts (e.g., Gaussian software) to validate configurations .
  • Reproduce synthesis under inert conditions (argon atmosphere) to minimize racemization during acidic or basic steps .

Q. What strategies optimize catalytic efficiency in asymmetric syntheses of this compound, particularly for large-scale applications?

  • Methodological Answer :

  • Catalyst Selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity in ketone reductions. highlights the use of (R)-1-phenylethylamine as a chiral directing group for stereochemical fidelity .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reaction rates, while additives like molecular sieves mitigate side reactions (e.g., lactam formation) .
  • Scale-Up Adjustments : Replace batch reflux with flow chemistry to maintain temperature control and reduce racemization risks .

Q. How does modifying substituents on the pyrrolidine ring affect bioactivity, and what computational tools predict these structure-activity relationships (SAR)?

  • Methodological Answer :

  • SAR Studies : Introducing electron-withdrawing groups (e.g., -F at the 4-position, as in ) increases metabolic stability but may reduce solubility. demonstrates that substituting the phenylethyl group with styryl or hexynyl moieties alters binding affinity to protease targets .
  • Computational Tools :
  • Molecular docking (AutoDock Vina) predicts interactions with enzymatic active sites.
  • QSAR models (e.g., CoMFA) correlate electronic parameters (Hammett σ) with inhibitory potency .

Data Contradiction & Reproducibility

Q. Why might reported melting points vary across studies, and how can researchers ensure reproducibility?

  • Methodological Answer : Variations in melting points (e.g., 247–248°C in vs. 237°C in ) often stem from impurities or polymorphic forms. To mitigate:

  • Purify via recrystallization (e.g., ethanol/water mixtures) and confirm purity by HPLC (>97%) .
  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions .

Q. What are the critical pitfalls in interpreting mass spectrometry data for this compound?

  • Methodological Answer :

  • Adduct Formation : Sodium or potassium adducts ([M+Na]+) may dominate, requiring careful calibration with internal standards (e.g., reserpine) .
  • In-source Fragmentation : The 5-oxo group may fragment during ionization, producing misleading peaks (e.g., m/z 177.1). Use softer ionization techniques (ESI over EI) to preserve molecular integrity .

Methodological Resources

  • Stereochemical Validation : X-ray crystallography ( ) or electronic circular dichroism (ECD) for absolute configuration .
  • Synthetic Protocols : Reference for fragment-based synthesis of related protease inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.